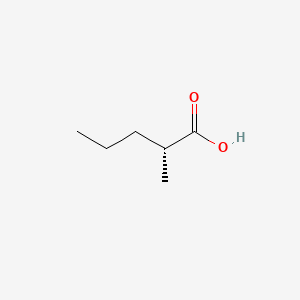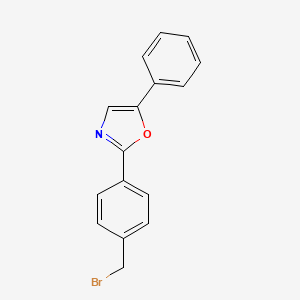
Heptanedioic acid, bis(4-nitrophenyl) ester
概要
説明
Heptanedioic acid, bis(4-nitrophenyl) ester, also known as bis-(4-nitrophenyl)pimelate, is an organic compound with the molecular formula C19H18N2O8 and a molecular weight of 402.35482 g/mol . This compound is characterized by the presence of two 4-nitrophenyl ester groups attached to a heptanedioic acid backbone. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanedioic acid, bis(4-nitrophenyl) ester typically involves the esterification of heptanedioic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions: Heptanedioic acid, bis(4-nitrophenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield heptanedioic acid and 4-nitrophenol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 4-nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Heptanedioic acid and 4-nitrophenol.
Reduction: Heptanedioic acid, bis(4-aminophenyl) ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Heptanedioic acid, bis(4-nitrophenyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized esters.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis and as a model compound for investigating ester bond cleavage.
Medicine: Utilized in the development of prodrugs and drug delivery systems where controlled hydrolysis of the ester bond is desired.
Industry: Applied in the production of polymers and as a plasticizer in the manufacturing of various materials.
作用機序
The mechanism of action of heptanedioic acid, bis(4-nitrophenyl) ester primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of heptanedioic acid and 4-nitrophenol. The nitro groups on the phenyl rings can also undergo reduction to form amino groups, which can further participate in various biochemical pathways.
類似化合物との比較
Heptanedioic acid, bis(4-nitrophenyl) ester can be compared with other similar compounds, such as:
Dimethyl heptanedioate: Similar ester structure but with methyl groups instead of 4-nitrophenyl groups.
Diethyl heptanedioate: Similar ester structure but with ethyl groups instead of 4-nitrophenyl groups.
Bis(4-nitrophenyl) adipate: Similar structure but with adipic acid (hexanedioic acid) instead of heptanedioic acid.
Uniqueness: The presence of 4-nitrophenyl groups in this compound imparts unique chemical reactivity, particularly in nucleophilic substitution and reduction reactions. This makes it a valuable compound for specific applications where these properties are desired.
特性
IUPAC Name |
bis(4-nitrophenyl) heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWUJHXPDWNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451510 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49761-23-1 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)







